(R)-(-)-2-Hexanol

Chiroptical Properties Quality Control Stereochemical Purity

(R)-(-)-2-Hexanol (CAS 26549-24-6) is an optically active, six-carbon secondary alcohol that serves as a fundamental chiral building block and stereochemical probe in both academic and industrial research settings. As a volatile, liquid aliphatic alcohol with a single stereogenic center, it is commercially available with high enantiomeric purity (typically ≥99% assay) and well-characterized physical properties, including a boiling point of 137–138 °C, density of 0.814 g/mL at 20 °C, and a specific optical rotation of [α]²⁴/D −11° (neat).

Molecular Formula C6H14O
Molecular Weight 102.177
CAS No. 26549-24-6
Cat. No. B2871620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-Hexanol
CAS26549-24-6
Molecular FormulaC6H14O
Molecular Weight102.177
Structural Identifiers
SMILESCCCCC(C)O
InChIInChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyQNVRIHYSUZMSGM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-2-Hexanol (CAS 26549-24-6): A Structurally Defined Chiral Secondary Alcohol for Asymmetric Synthesis and Enantioselective Method Development


(R)-(-)-2-Hexanol (CAS 26549-24-6) is an optically active, six-carbon secondary alcohol that serves as a fundamental chiral building block and stereochemical probe in both academic and industrial research settings [1]. As a volatile, liquid aliphatic alcohol with a single stereogenic center, it is commercially available with high enantiomeric purity (typically ≥99% assay) and well-characterized physical properties, including a boiling point of 137–138 °C, density of 0.814 g/mL at 20 °C, and a specific optical rotation of [α]²⁴/D −11° (neat) [2]. This compound is distinguished from its racemic counterpart and the (S)-(+)-enantiomer by its consistent, verifiable stereochemical identity, which underpins its utility in applications requiring precise chiral discrimination [1].

Why (R)-(-)-2-Hexanol Cannot Be Replaced by Racemic 2-Hexanol or its (S)-(+)-Enantiomer in Chiral Applications


In scientific and industrial workflows that depend on stereochemical fidelity, substituting (R)-(-)-2-Hexanol with racemic 2-hexanol or the (S)-(+)-enantiomer fundamentally alters or invalidates experimental outcomes. Racemic mixtures dilute stereochemical signals by 50%, while the (S)-enantiomer often exhibits distinct biological interactions, odor profiles, and chromatographic behavior [1][2]. For instance, in asymmetric synthesis, the presence of the incorrect enantiomer can lead to diastereomeric impurities that are difficult to separate and may compromise downstream biological or catalytic activity. The following evidence demonstrates that the specific stereochemistry of (R)-(-)-2-Hexanol is not a trivial detail but a quantifiable parameter that directly impacts performance in key research and industrial contexts.

Quantitative Evidence for the Differentiated Performance of (R)-(-)-2-Hexanol (CAS 26549-24-6) vs. Analogues


Optical Rotation: (R)-(-)-2-Hexanol vs. Racemic 2-Hexanol

The specific optical rotation of (R)-(-)-2-Hexanol is a direct, quantitative measure of its enantiomeric purity and identity. Commercial (R)-(-)-2-Hexanol exhibits a specific rotation of [α]²⁴/D −11° (neat) . In contrast, racemic 2-hexanol, which is an equimolar mixture of (R)- and (S)-enantiomers, exhibits no net optical rotation (0°) [1]. This difference is not merely qualitative; it provides a quantitative benchmark for verifying the absence of racemic contamination in purchased materials.

Chiroptical Properties Quality Control Stereochemical Purity

Gas Chromatographic Enantioseparation: (R)-(-)-2-Hexanol vs. Other Aliphatic Alcohols

In a systematic study of 55 alcohols by gas chromatography using a γ-cyclodextrin-based chiral stationary phase (octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-CD), 2-hexanol was the only aliphatic alcohol among 13 tested that could be completely separated into its enantiomers [1]. All other aliphatic alcohols in the study failed to achieve baseline resolution under the same temperature-programmed conditions. This complete separation enables accurate determination of enantiomeric purity in synthetic or natural product samples, a capability that is not universally available for other secondary alcohols of similar molecular weight.

Chiral Chromatography Enantioseparation Analytical Method Development

Enantioselective Lipase-Catalyzed Acylation: (R)-(-)-2-Hexanol vs. Other Secondary Alcohols

In a study of enantioselective acylation of secondary alcohols using sol-gel immobilized lipase from Pseudomonas fluorescens, (R,S)-2-hexanol was resolved with an enantiomeric ratio (E) of 17.3 and an enantiomeric excess of the ester product (eeₚ) of 86% [1]. This E value quantifies the enzyme's preference for one enantiomer over the other and is a critical parameter for designing kinetic resolutions. While the study also examined 2-butanol, 2-pentanol, and 2-octanol, the E value for 2-hexanol represents a moderate but analytically useful enantioselectivity that can be exploited for preparative separations.

Biocatalysis Kinetic Resolution Enzyme Engineering

Odor Profile Differentiation: (R)-(-)-2-Hexanol vs. (S)-(+)-2-Hexanol

The enantiomers of 2-hexanol exhibit distinct and well-documented olfactory characteristics. According to patent literature, the (R)-enantiomer possesses a mushroom, dusty, and oily odor, whereas the (S)-enantiomer is described as having a mushroom, green, ripe, berry, astringent, and metallic odor [1]. These differences are not subtle; they are sufficient to be used as a basis for chiral resolution in the fragrance industry, where the specific enantiomer can be selected to achieve a desired sensory profile in a formulated product.

Flavor and Fragrance Sensory Science Chiral Discrimination

Enantioselective Electrochemical Reduction: (R)-(-)-2-Hexanol Formation vs. Racemic Product

When 2-hexanone was electrochemically reduced using unmodified Raney nickel powder electrodes, the resulting 2-hexanol exhibited no optical rotation (racemic) [1]. In contrast, using Raney nickel electrodes modified with (S,S)-(-)-tartaric acid yielded (R)-(-)-2-hexanol with an optical purity of approximately 4% (2–6% range) [1]. Although the enantiomeric excess is low, this result demonstrates a measurable chiral induction effect that can be attributed to the modified electrode surface. The analogous experiment with (R,R)-(+)-tartaric acid produced the (S)-enantiomer with similar optical purity, confirming the stereochemical control.

Asymmetric Electrosynthesis Chiral Induction Electrochemistry

Synthetic Utility: (R)-(-)-2-Hexanol as a Key Intermediate in Cycloviracin B1 Synthesis

(R)-(-)-2-Hexanol is specifically employed in the preparation of key intermediates for model studies towards the total synthesis of the antivirally active glycolipid cycloviracin B1 [1]. While the (S)-enantiomer is also used in these studies, the necessity for a single enantiomer underscores the critical role of stereochemistry in constructing the complex macrocyclic core of cycloviracin B1. The use of racemic 2-hexanol would introduce an unwanted stereochemical mixture that could complicate the synthesis and reduce the yield of the desired diastereomer.

Antiviral Agents Total Synthesis Glycolipids

Validated Application Scenarios for (R)-(-)-2-Hexanol (CAS 26549-24-6) Based on Quantitative Evidence


Analytical Method Development for Chiral Purity Testing

Given that 2-hexanol is the only aliphatic alcohol that can be completely enantioseparated on a γ-cyclodextrin-based chiral GC column, (R)-(-)-2-hexanol serves as an ideal calibration standard and system suitability test compound for developing and validating chiral purity assays [1]. Analytical chemists can use this compound to establish baseline resolution parameters and to verify column performance before analyzing more complex or less separable alcohol mixtures.

Biocatalytic Process Development for Enantiomerically Enriched Alcohols

The established enantiomeric ratio (E = 17.3) and enantiomeric excess (eeₚ = 86%) for the lipase-catalyzed acylation of 2-hexanol provide a quantitative benchmark for screening new enzymes or immobilization methods [2]. Researchers can use (R)-(-)-2-hexanol as a substrate to compare the performance of novel biocatalysts against known systems, facilitating the optimization of kinetic resolution processes for secondary alcohols.

Flavor and Fragrance Formulation with Defined Sensory Notes

The distinct odor profiles of (R)-(-)-2-hexanol (mushroom, dusty, oily) and (S)-(+)-2-hexanol (mushroom, green, ripe, berry) allow formulators to select the specific enantiomer that best matches the desired sensory target of a fragrance or flavor composition [3]. Procurement of the single enantiomer, rather than the racemate, is essential to avoid an unpredictable or blended odor character that may not meet product specifications.

Stereoselective Synthesis of Antiviral Glycolipid Intermediates

(R)-(-)-2-Hexanol is a documented building block in the preparation of key intermediates for the total synthesis of cycloviracin B1, an antivirally active glycolipid . For medicinal chemistry groups engaged in natural product synthesis or antiviral drug discovery, using the correct enantiomer ensures that the stereochemical integrity of the complex target molecule is maintained from the earliest synthetic steps.

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